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Cat. No.: B606285 Get Quote

Technical Support Center: BMS-986120
Welcome to the technical support center for BMS-986120. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance and address

common questions regarding the use of BMS-986120 in experimental settings. The following

information is curated to help troubleshoot potential issues, particularly concerning the

observed variability in response across different species. Although Bristol Myers Squibb has

discontinued the clinical development of BMS-986120, the compound remains available from

commercial suppliers for research use.[1]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986120?

A1: BMS-986120 is a first-in-class, orally active, potent, and selective reversible antagonist of

the Protease-Activated Receptor 4 (PAR4).[2][3][4][5] PAR4 is a G-protein coupled receptor

expressed on human platelets that is activated by thrombin. Upon activation, PAR4 initiates a

signaling cascade that leads to platelet activation and aggregation, which are crucial for

thrombus formation.[4][6] By selectively blocking PAR4, BMS-986120 inhibits platelet

aggregation and thrombus formation.[2][7][8]

Q2: We are not observing the expected antiplatelet effect of BMS-986120 in our animal model.

Why could this be?
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A2: A lack of response to BMS-986120 is highly dependent on the animal species being used.

Pharmacological characterization has revealed significant species-specific differences in the

activity of BMS-986120. It shows high potency in humans and cynomolgus monkeys.[2][3] In

contrast, it has a weak effect on mouse platelets and no effect on platelet aggregation in guinea

pigs or rats.[3] Therefore, if your experiments are being conducted in mice, rats, or guinea pigs,

the lack of an antiplatelet effect is the expected outcome. For in vivo studies of antithrombotic

effects, cynomolgus monkeys have been shown to be a suitable preclinical model.[4][5][6][9]

Q3: Does the common PAR4 genetic variant A120T affect the response to BMS-986120 in

human platelets?

A3: The PAR4 A120T variant, which is more prevalent in individuals of African descent and is

associated with platelet hyperresponsiveness, does not appear to significantly alter the

inhibitory effect of BMS-986120.[9][10] Studies in healthy human participants have shown no

differences in the PAR4-mediated platelet response to BMS-986120 between individuals with

the AA120 and TT120 PAR4 variants.[9][10][11]

Q4: What are the key differences in potency of BMS-986120 between species?

A4: BMS-986120 exhibits different potencies in inhibiting PAR4 across various species. The

IC50 values, which represent the concentration of the drug required to inhibit 50% of the PAR4

activity, highlight this variability. For detailed quantitative data, please refer to the data tables

below.
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Issue Potential Cause Recommended Action

No inhibition of platelet

aggregation observed in an in

vitro assay.

Species-specific inactivity: The

platelets being used are from a

non-responsive species (e.g.,

mouse, rat, guinea pig).[3]

Confirm the species of the

platelets. For positive control,

use human or monkey

platelets.[2][3]

Incorrect agonist: The agonist

used to stimulate platelet

aggregation is not PAR4-

specific. BMS-986120 is highly

selective for PAR4 and will not

inhibit platelet activation

induced by PAR1-AP, ADP, or

collagen.[2][7]

Use a PAR4-specific agonist

peptide (PAR4-AP) to induce

platelet aggregation.[2][9]

Variability in results between

experimental batches.

Compound stability: Improper

storage of the BMS-986120

stock solution may lead to

degradation.

Store stock solutions at -80°C

for up to 6 months or at -20°C

for up to 1 month.[2]

Unexpected bleeding in animal

models.

High dosage: Although BMS-

986120 has a wide therapeutic

window and low bleeding

liability compared to other

antiplatelet agents like

clopidogrel, high doses may

still increase bleeding risk.[4]

[5][6][9]

Titrate the dose of BMS-

986120 to find the optimal

balance between

antithrombotic efficacy and

bleeding. In cynomolgus

monkeys, a dose of 1 mg/kg

has been shown to be effective

with only a modest increase in

bleeding time.[3][12]

Data Presentation
Table 1: In Vitro Potency of BMS-986120 Across Species
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Species Assay IC50 Reference

Human

PAR4-induced

calcium mobilization in

HEK293 cells

0.56 nM [2][3]

Human

PAR4-AP induced

platelet aggregation in

whole blood

9.5 nM [2]

Monkey

PAR4-AP induced

platelet aggregation in

whole blood

2.1 nM [2]

Mouse Platelet aggregation Weak effect [3]

Rat
PAR4-AP induced

platelet aggregation
No effect [3]

Guinea Pig
PAR4-AP induced

platelet aggregation
No effect [3]

Table 2: Pharmacokinetics of BMS-986120 in Humans
(Single Ascending Dose Study)

Dose Cmax (ng/mL) AUC (h*ng/mL) Half-life (hours)

3.0 mg 27.3 164 44.7

180 mg 1536 15,603 84.1

Data from a Phase I,

randomized, double-

blind, placebo-

controlled, single-

ascending-dose study

in healthy participants.

[9][10]

Experimental Protocols
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Whole Blood Aggregometry
This protocol is used to determine the effect of BMS-986120 on platelet aggregation in

response to various agonists.

Blood Collection: Collect whole blood from the subject species into tubes containing an

appropriate anticoagulant.

Incubation with Antagonist: Aliquots of whole blood are incubated with varying concentrations

of BMS-986120 or vehicle control for a specified period.

Agonist Stimulation: Platelet aggregation is initiated by adding a PAR4-specific activating

peptide (PAR4-AP, e.g., 12.5 µM).[2][9] Other agonists such as PAR1-AP, ADP, and collagen

can be used as controls to assess the selectivity of BMS-986120.[2]

Measurement: Platelet aggregation is measured using a whole blood aggregometer, which

detects the change in electrical impedance as platelets aggregate on electrodes.

Data Analysis: The extent of platelet aggregation is quantified, and IC50 values are

calculated by fitting the data to a dose-response curve.

Cynomolgus Monkey Arterial Thrombosis Model
This in vivo model is used to assess the antithrombotic efficacy of BMS-986120.

Animal Preparation: Anesthetized cynomolgus monkeys are prepared for the experiment.

Drug Administration: BMS-986120 (e.g., 0.2, 0.5, 1 mg/kg) or vehicle is administered orally 2

hours before the induction of thrombosis.[2]

Thrombosis Induction: An electrolytic injury model is used to induce thrombus formation in a

carotid artery.

Measurement of Thrombus Weight: After a set period, the thrombotic segment of the artery is

excised, and the thrombus is weighed.

Assessment of Bleeding: Bleeding time is measured from standardized incisions in the

kidney and mesenteric artery to assess the hemostatic impact of the drug.[2]
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Data Analysis: The reduction in thrombus weight and the increase in bleeding time are

compared between the BMS-986120-treated groups and the vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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